

Spectroscopic Profile of 2-Deacetoxytaxinine B: A Technical Guide

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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B12428589

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Deacetoxytaxinine B**, a taxane diterpenoid isolated from species of the yew tree (*Taxus*). The following sections detail the ^1H -NMR and ^{13}C -NMR spectral data, essential for the structural elucidation and characterization of this natural product. The information presented is compiled from peer-reviewed scientific literature, offering a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural confirmation of **2-Deacetoxytaxinine B** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts in ^1H -NMR and ^{13}C -NMR spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

^1H -NMR Spectroscopic Data

The proton NMR spectrum of **2-Deacetoxytaxinine B** reveals characteristic signals corresponding to its complex polycyclic structure, including protons on the taxane core, acetyl groups, and a cinnamoyl moiety. The data presented here is based on spectra recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H -NMR Spectroscopic Data of **2-Deacetoxytaxinine B** (in CDCl_3)

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.62	d	7.0
H-3	2.88	m	
H-5	5.89	dd	10.5, 4.0
H-6 α	1.95	m	
H-6 β	2.65	m	
H-7	5.40	m	

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